molecular formula C13H19BO4S B1439675 Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1109284-49-2

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No. B1439675
CAS RN: 1109284-49-2
M. Wt: 282.2 g/mol
InChI Key: HRMDSSJQNZPJAT-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a methyl group and a carboxylate ester group. The compound also contains a boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the boronic ester group, and the carboxylate ester group. The thiophene ring is aromatic, meaning it has a cyclic cloud of delocalized electrons, which contributes to its stability .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The carboxylate ester group could potentially undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the thiophene ring could contribute to its aromaticity and stability. The boronic ester and carboxylate ester groups could influence its reactivity .

Scientific Research Applications

Structural Analysis and Conformational Studies

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is used as a boric acid ester intermediate in structural analyses. Huang et al. (2021) synthesized similar compounds, confirming their structures through FTIR, NMR, and mass spectrometry. The molecular structures were further validated using density functional theory (DFT) and X-ray diffraction, demonstrating consistency between DFT-optimized structures and experimental crystal structures. These analyses also included molecular electrostatic potential and frontier molecular orbitals investigations, offering insights into the compound's physicochemical properties (Huang et al., 2021).

Synthesis and Characterization Techniques

The synthesis and characterization of compounds related to Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involve complex procedures, as described in studies by Wu et al. (2021). These processes typically involve several steps like substitution reactions and are followed by detailed spectroscopic analysis (FT-IR, NMR) and mass spectrometry. Such studies are critical for confirming the chemical structure and understanding the physical properties of these compounds (Wu et al., 2021).

Application in Organic Synthesis and Material Science

Compounds similar to Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate are often used in organic synthesis. For instance, Spencer et al. (2002) describe the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, indicating the potential application of these compounds in organic synthesis and material science. Such compounds can exhibit inhibitory activity against specific enzymes, highlighting their potential for further pharmaceutical or biochemical applications (Spencer et al., 2002).

Utilization in Photovoltaic Devices and Electronic Materials

The thiophene derivatives, closely related to Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, have been explored for their potential in photovoltaic devices. For example, Yang et al. (2000) utilized similar compounds in electrophilic reactions for the preparation of long-chain esters with potential applications in photovoltaics and electronic materials. Such research demonstrates the potential of these compounds in developing new materials for technology applications like LCD screens and solar cells (Yang et al., 2000).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a reagent in chemical reactions, its role would depend on the specific reaction conditions and the other reagents present .

Safety and Hazards

As with any chemical compound, handling “Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be explored for use in organic synthesis, given the presence of the boronic ester group which is useful in cross-coupling reactions .

properties

IUPAC Name

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-8-9(7-10(19-8)11(15)16-6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMDSSJQNZPJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673711
Record name Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

CAS RN

1109284-49-2
Record name Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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